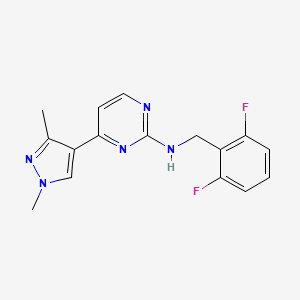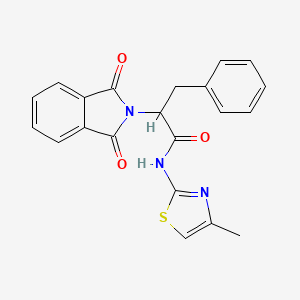![molecular formula C15H19N3O2 B4064647 N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4064647.png)
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide, commonly known as EPEPC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPEPC is a pyrazole derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antileukemic Activity
Research has demonstrated that certain pyrazole carboxamide derivatives, including those structurally related to N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide, exhibit promising antileukemic activity. For instance, triazenopyrazoles, which share a core structural motif with the compound of interest, have shown increased survival times in leukemia assays. These compounds undergo transformations under specific conditions, highlighting their potential in antileukemic applications (Shealy & O'dell, 1971).
Nematocidal Evaluation
The exploration of pyrazole carboxamide derivatives also extends to agrochemical applications, where novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds have been evaluated for nematocidal activity. These studies underscore the potential of such compounds in addressing agricultural pests, with certain derivatives displaying significant activity against nematodes (Zhao et al., 2017).
Structural Studies
Structural analyses of pyrazoline and pyrazole derivatives have contributed to a deeper understanding of the chemical and physical properties of these compounds. For example, studies on N-substituted pyrazoline thiocarboxamides have revealed insights into their molecular geometry and potential intramolecular interactions, which are critical for designing compounds with specific biological activities (Köysal et al., 2005).
Ethylene Biosynthesis Inhibition
In the realm of plant biology, derivatives of pyrazole carboxamides have been identified as inhibitors of ethylene biosynthesis, a crucial process affecting fruit ripening and flower senescence. These findings open up possibilities for using such compounds to extend the shelf life of fruits and flowers, demonstrating the versatility of pyrazole carboxamides in both medicinal and agricultural contexts (Sun et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-12-4-6-13(7-5-12)20-11-10-18(2)15(19)14-8-9-16-17-14/h4-9H,3,10-11H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZXZBQUVHRPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-bromobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B4064570.png)
![3-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4064579.png)

![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4064605.png)
![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4064612.png)
![methyl 4-{10-[(ethylamino)carbonothioyl]-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4064614.png)

![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B4064620.png)
![2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4064629.png)
![3-{[benzyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064634.png)
![4-[10-acetyl-3-(4-fluorophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B4064656.png)
